molecular formula C6H6O2<br>C6H6O2<br>C6H4(OH)2 B1673460 Hydroquinone CAS No. 123-31-9

Hydroquinone

Cat. No. B1673460
Key on ui cas rn: 123-31-9
M. Wt: 110.11 g/mol
InChI Key: QIGBRXMKCJKVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05138104

Procedure details

In a 300 ml four-necked flask equipped with a stirrer, a condenser, and a thermometer were charged 65.8 g (0.7 mol) of phenol, 3.5 g (0.035 mol) of methyl isobutyl ketone, and 50 mg of each of the compounds shown in Table 1 below as a catalyst. The mixture was heated to 100° C., and 1.98 g (0.035 mol) of 60 wt % aqueous hydrogen peroxide was added thereto, followed by stirring for 30 minutes. The resulting reaction mixture was analyzed by gas chromatography to obtain yields of catechol and hydroquinone. The results obtained are shown in Table 1.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(C(C)=[O:13])C(C)C.OO>>[C:1]1([C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[OH:13])[OH:7].[C:1]1([CH:6]=[CH:5][C:4]([OH:13])=[CH:3][CH:2]=1)[OH:7]

Inputs

Step One
Name
Quantity
65.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml four-necked flask equipped with a stirrer, a condenser
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=1(O)C(O)=CC=CC1
Name
Type
product
Smiles
C1(O)=CC=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.